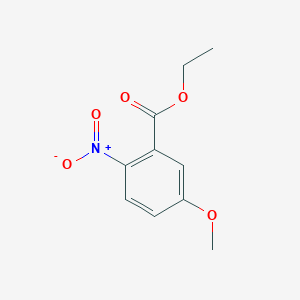

Ethyl 5-methoxy-2-nitrobenzoate

Description

Chemical Nomenclature and Systematic Identification

This compound is systematically identified through multiple nomenclature systems and chemical databases, providing comprehensive characterization for research and industrial applications. The compound is registered under the Chemical Abstracts Service number 10399-67-4, which serves as its unique identifier in chemical literature and databases. The systematic International Union of Pure and Applied Chemistry name for this compound is this compound, reflecting the precise positioning of substituents on the benzene ring. Alternative nomenclatures include 5-methoxy-2-nitro-benzoic acid ethyl ester, which emphasizes the ester functionality derived from the corresponding carboxylic acid.

The molecular formula for this compound is represented as C₁₀H₁₁NO₅, indicating the presence of ten carbon atoms, eleven hydrogen atoms, one nitrogen atom, and five oxygen atoms. The molecular weight is precisely calculated as 225.20 grams per mole, providing essential data for stoichiometric calculations and analytical procedures. The compound is also catalogued under the Molecular Design Limited number MFCD12913344, which facilitates identification in specialized chemical databases.

Table 1: Chemical Identification Parameters

| Parameter | Value | Reference |

|---|---|---|

| Chemical Abstracts Service Number | 10399-67-4 | |

| Molecular Formula | C₁₀H₁₁NO₅ | |

| Molecular Weight | 225.20 g/mol | |

| Molecular Design Limited Number | MFCD12913344 | |

| Simplified Molecular Input Line Entry System | O=C(OCC)C1=CC(OC)=CC=C1N+=O |

The Simplified Molecular Input Line Entry System representation provides a standardized linear notation for the molecular structure: O=C(OCC)C1=CC(OC)=CC=C1N+=O. This notation clearly delineates the ester carbonyl group, the ethyl chain, the aromatic ring system, the methoxy substituent at position 5, and the nitro group at position 2. The International Chemical Identifier key LAGJXPKDLOTAIS-UHFFFAOYSA-N serves as an additional unique identifier for database searches and chemical informatics applications.

Historical Context and Discovery

The historical development of this compound is intrinsically linked to fundamental research investigating the influence of nitro groups on aromatic reactivity patterns. Pioneering studies conducted in the 1960s established the theoretical foundation for understanding how nitro substituents affect side-chain reactivity in aromatic systems. Research published in 1966 specifically examined the influence of nitro groups on alkaline hydrolysis rates of ethyl nitrobenzoates, demonstrating that positional effects significantly impact reaction kinetics. These investigations revealed that while a nitro group in the 4-position dramatically increases hydrolysis rates by approximately 120 times compared to unsubstituted ethyl benzoate, the same substituent in the 2-position produces only a modest 7-fold rate enhancement.

Subsequent research expanded these findings to include the effects of additional substituents, particularly methoxy groups, on nitrobenzoate ester reactivity. The systematic study of various substitution patterns, including those present in this compound, contributed significantly to the understanding of mesomeric and steric interactions in aromatic systems. This foundational work established the compound as an important reference material for investigating electronic effects in organic chemistry.

The continued research interest in this compound throughout subsequent decades reflects its value as a model compound for studying substituent effects. Modern computational chemistry applications have further enhanced understanding of the molecular interactions and electronic properties that govern the behavior of this compound. These developments have positioned this compound as a valuable tool for both theoretical investigations and practical synthetic applications in contemporary organic chemistry research.

Structural Overview and Functional Group Significance

The molecular structure of this compound exhibits a complex arrangement of functional groups that creates unique electronic and steric environments throughout the molecule. The central benzene ring serves as the structural foundation, bearing three distinct substituents that profoundly influence the compound's chemical properties and reactivity patterns. The carboxyl group at position 1 is esterified with an ethyl chain, creating an electron-withdrawing ester functionality that affects the electron density distribution across the aromatic system.

The nitro group positioned at carbon 2 represents one of the most significant structural features, contributing substantial electron-withdrawing character through both inductive and resonance effects. This positioning creates a unique electronic environment where the nitro group can interact with the adjacent ester carbonyl through space and through the aromatic π-system. Research has demonstrated that nitro groups exhibit powerful electron-withdrawing properties that can dramatically alter reaction kinetics and mechanisms in aromatic compounds. The specific placement at the ortho position relative to the ester group creates potential for intramolecular interactions that may influence conformational preferences and reactivity patterns.

Table 2: Physical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Melting Point | 54-55°C | |

| Boiling Point | 346.7±22.0°C (Predicted) | |

| Density | 1.253±0.06 g/cm³ (Predicted) | |

| Molecular Polar Surface Area | 81.4 Ų | |

| Partition Coefficient (Log P) | 2.30330 |

The methoxy substituent at position 5 provides a contrasting electronic effect, acting as an electron-donating group through resonance interactions with the aromatic π-system. This positioning creates a meta relationship with respect to the ester carbonyl and a meta relationship with the nitro group, resulting in minimal direct electronic interaction between these substituents through resonance pathways. However, the methoxy group contributes to the overall electron density distribution and can influence the compound's physical properties, including solubility and intermolecular interactions.

Properties

IUPAC Name |

ethyl 5-methoxy-2-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO5/c1-3-16-10(12)8-6-7(15-2)4-5-9(8)11(13)14/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAGJXPKDLOTAIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 5-Methoxy-2-nitrobenzaldehyde

5-Methoxy-2-nitrobenzaldehyde can be synthesized from 5-hydroxy-2-nitrobenzaldehyde using iodomethane and potassium carbonate in DMF (N,N-dimethyl-formamide).

- Combine 5-hydroxy-2-nitrobenzaldehyde (1 eq) in DMF with iodomethane (1.1 eq) and potassium carbonate (1 eq).

- Stir the mixture at room temperature for 16 hours.

- Concentrate the resulting mixture and partition it between ethyl acetate and water.

- Wash the organic layer with brine, then dry and concentrate to obtain 5-methoxy-2-nitrobenzaldehyde in quantitative yield.

Preparation of Ethyl 4-Nitrobenzoate via Esterification

Ethyl 4-nitrobenzoate can be prepared by esterifying 4-nitrobenzoic acid (4-NBA) with ethanol under argon at 80°C. The use of catalysts and microwave/ultrasound irradiation can increase catalytic activity.

- 4-Nitrobenzoic acid (≥98%)

- Ethanol (99.9%)

- Argon (99.999%)

- Catalyst: hydrogen forms of nanoporous natural zeolites clinoptilolite (CL), mordenite (MOR), heulandite (HEU-M), and phillipsite (PHI)

- Esterify 4-NBA with ethanol in an argon atmosphere at the boiling point of the reaction mixture.

- Apply nanoporous acid catalysts (hydrogen forms of natural zeolites) with ultradispersed crystallites (290 - 480 nm).

- Irradiate the reaction mixture with ultrasound (37 kHz, 330 W, 2 h) or microwaves (2450 MHz, 300 W, 2 h).

- Filter the solution through a Buchner funnel to separate the catalyst, washing the catalyst with hot ethyl alcohol.

- Add the filtrate to a 15% soda solution until a weak alkaline reaction (pH = 7.5 - 8).

- Separate the organic-containing top layer, then distill to separate the alcohol.

- Air-dry the remaining ethyl 4-nitrobenzoate precipitate at 40°C to a constant weight.

Synthesized ethyl 4-nitrobenzoate can be identified through its melting point, GC/MS, FTIR, \$$^{1}\$$H and \$$^{13}\$$C NMR spectra. The melting point of ethyl 4-NBA samples prepared on zeolite catalysts and re-crystallized in ethanol is 55°C - 57°C.

Preparation of 4-methoxy-5-(3-morpholin-4-ylpropoxy)-2-nitro Benzoic Acid Ethyl Ester

Reaction Conditions: With potassium carbonate in 1,4-dioxane for 7 hours under reflux, this gives a 98% yield.

- Mix ethyl 5-hydroxy-4-methoxy-2-nitrobenzoate (55g) and anhydrous potassium carbonate (94.4g) in dioxane (275ml).

- Add 4-(3-chloropropyl)-morpholine hydrochloride (78.5g) to the mixture.

- Reflux the mixture for 7 hours.

- Distill the solvent under reduced pressure.

- Extract the resulting residue with ethyl acetate (770 ml).

- Distill the organic layer under vacuum.

- Add cyclohexane (200 ml) and isopropyl ether (100 ml) to the resulting residue and stir.

- Filter the resulting product, wash with cyclohexane, and dry to obtain the title compound with 97.5% purity by HPLC.

Preparation of Methyl 3-methyl-2-nitrobenzoate

- Add 2.7mL 65% nitric acid (0.04moL) into a 100mL round bottom flask, then add dropwise 3.8mL (0.04 moL) acetic anhydride, and react for 0.5h.

- Mix 3.8mL acetic anhydride and 3.0 g 3-methylbenzoic acid methyl ester (0.02moL) and slowly add dropwise to the reaction system under ice-bath conditions.

- Raise the temperature to 40°C~50°C and react for 15 minutes.

- Distill out acetic anhydride and glacial acetic acid, and pour the concentrated solution into ice water to precipitate a yellow solid.

- Add 20mL ethyl acetate to dissolve the product, separate, and concentrate to obtain 3.66 g of light yellow liquid (93.85% yield). HPLC analysis shows a content ratio of methyl 3-methyl-2-nitrobenzoate and methyl 3-methyl-4-nitrobenzoate of approximately 66:34.

- Recrystallize the light yellow liquid mixture from absolute ethanol to obtain methyl 3-methyl-2-nitrobenzoate.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methoxy-2-nitrobenzoate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Reduction: Iron powder and hydrochloric acid, catalytic hydrogenation with palladium on carbon.

Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.

Major Products

Reduction: 5-methoxy-2-aminobenzoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 5-methoxy-2-nitrobenzoic acid.

Scientific Research Applications

Ethyl 5-methoxy-2-nitrobenzoate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

Material Science: It is utilized in the preparation of functional materials with specific properties.

Biological Studies: The compound is used in studies investigating the biological activity of nitroaromatic compounds.

Mechanism of Action

The mechanism of action of Ethyl 5-methoxy-2-nitrobenzoate depends on its specific application. In medicinal chemistry, the compound may act by interacting with specific molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Properties

*Note: this compound properties inferred from methyl analogs and ethyl ester trends.

Reactivity and Functional Group Interactions

- Nitro Group Reactivity: The nitro group at the 2-position in methyl/ethyl nitrobenzoates is electron-withdrawing, directing electrophilic substitution to the para position. Reduction of this nitro group (e.g., using Fe/NH₄Cl in methanol ) yields amino derivatives, critical for further functionalization in drug synthesis .

- Substituent Effects :

- The 3-chloropropoxy group in methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate facilitates nucleophilic substitution (e.g., with piperidine) to generate pharmacologically relevant piperidine derivatives .

- Benzyloxy groups (e.g., in ) introduce orthogonal protecting groups, enabling selective deprotection in multi-step syntheses.

Biological Activity

Ethyl 5-methoxy-2-nitrobenzoate (C₁₀H₁₁N₁O₅) is an organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound features a benzene ring substituted with a nitro group at the 2-position and a methoxy group at the 5-position. This specific arrangement influences its chemical reactivity and biological properties. The compound is primarily synthesized through nitration processes, which allow for selective functionalization of the benzene ring.

Antibacterial Properties

Research indicates that this compound exhibits antibacterial activity . Compounds with similar structural features have demonstrated effectiveness against various bacterial strains, suggesting that this compound may also be effective in inhibiting bacterial growth. The presence of the nitro group is often associated with antibacterial mechanisms, potentially through the generation of reactive nitrogen species that disrupt bacterial cellular functions.

Anti-inflammatory Effects

Similar compounds have shown anti-inflammatory properties , which may extend to this compound. The methoxy group can enhance solubility and bioavailability, contributing to its potential efficacy in reducing inflammation in biological systems.

Anticancer Potential

The compound's structural characteristics suggest potential anticancer activity . Studies on related nitro-substituted compounds have indicated their ability to inhibit cancer cell proliferation. For instance, nitroquinoline derivatives have been shown to inhibit epidermal growth factor receptor (EGFR) activity in cancer cells, leading to reduced tumor growth . this compound may share similar mechanisms due to its nitro group.

Synthesis Methods

This compound can be synthesized through various methods:

- Nitration of Methyl 3-Methylbenzoate : This method involves treating methyl 3-methylbenzoate with a mixture of nitric acid and acetic anhydride, yielding high selectivity for the desired product.

- Alkylation Reactions : The compound can also be synthesized via selective alkylation processes that modify existing benzoate structures, allowing for tailored biological activity .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

- A study on 3-nitroquinoline derivatives demonstrated significant anticancer activity against human carcinoma cell lines, with IC50 values in the micromolar range. This suggests that similar nitro-substituted compounds could exhibit comparable effects .

- Another investigation highlighted the antibacterial properties of nitro-substituted benzoates, indicating that modifications to the benzoic structure could enhance their efficacy against resistant bacterial strains.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound Name | Antibacterial Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Yes | Potential | Potential |

| Ethyl 4-methoxy-2-nitrobenzoate | Yes | Yes | Moderate |

| Nitroquinoline derivatives | Yes | Moderate | High |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 5-methoxy-2-nitrobenzoate, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via nitration and esterification. For example, methyl 5-chloro-2-nitrobenzoate (a structural analog) is prepared by nitrating a substituted benzoic acid followed by esterification with ethanol under acidic conditions. Key considerations include controlling nitration regioselectivity (the nitro group preferentially occupies the ortho position due to directing effects) and optimizing reaction time/temperature to avoid over-nitration or ester hydrolysis. Catalytic hydrogenation or tin chloride reduction (as in ) may be used to reduce nitro intermediates. Reaction monitoring via TLC or HPLC ensures purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : H and C NMR identify substituent positions (e.g., methoxy protons at ~3.8 ppm, aromatic protons split by nitro and methoxy groups). Deuterated solvents (e.g., DMSO-d6) minimize interference .

- IR : Stretching frequencies for nitro (~1520 cm) and ester carbonyl (~1705 cm) groups confirm functional groups .

- X-ray crystallography : SHELX software ( ) refines crystal structures. Anisotropic refinement resolves disorder in aromatic rings, while hydrogen atoms are modeled using riding coordinates .

Q. What are the primary applications of this compound in biological research?

- Methodology : The nitro and methoxy groups make it a candidate for enzyme inhibition studies (e.g., oxidoreductases or hydrolases). In biochemical assays, it can act as a competitive inhibitor by mimicking natural substrates. Dose-response curves (IC determination) and kinetic assays (Lineweaver-Burk plots) quantify inhibition potency. Antioxidant activity is assessed via DPPH radical scavenging assays .

Advanced Research Questions

Q. How can regioselectivity be controlled during further functionalization of this compound?

- Methodology : The nitro group is a strong meta-director, while the methoxy group is an ortho/para-director. For electrophilic substitution (e.g., bromination), the dominant directing group determines regioselectivity. Computational tools (DFT calculations) predict reactive sites by analyzing electron density maps. Experimental validation involves isolating products via column chromatography and confirming structures via H NMR coupling constants .

Q. What computational strategies predict the reactivity of this compound in novel reactions?

- Methodology : AI-driven synthesis planners (e.g., Template_relevance models in ) use reaction databases (Reaxys, Pistachio) to propose viable pathways. Quantum mechanical calculations (e.g., Gaussian 09) model transition states for nitro group reduction or ester hydrolysis. Machine learning predicts solubility and stability under varying pH/temperature .

Q. How can environmental degradation pathways of this compound be studied to assess ecological impact?

- Methodology : Aerobic/anaerobic degradation studies in soil/water matrices use HPLC-MS to track intermediate metabolites (e.g., nitro-reduced amines or demethylated products). Toxicity assays (e.g., Daphnia magna mortality rates) evaluate ecotoxicity. Isotopic labeling (C-tagged benzoate) quantifies mineralization rates .

Q. What challenges arise in resolving the crystal structure of this compound, and how are they addressed?

- Methodology : Crystal twinning (common in nitroaromatics) is mitigated by refining twin laws in SHELXL. Disorder in the ethoxy group is modeled using split occupancy. High-resolution data (≤ 0.8 Å) and low-temperature (100 K) measurements enhance precision. Hirshfeld surface analysis visualizes intermolecular interactions (e.g., C–H···O hydrogen bonds) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.